molecular formula C39H72O4 B12496757 2-Octadec-9-enoyloxypropyl octadec-9-enoate

2-Octadec-9-enoyloxypropyl octadec-9-enoate

Cat. No.: B12496757
M. Wt: 605.0 g/mol
InChI Key: UMHYVXGZRGOICM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadec-9-enoyloxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol. One common method is the reaction of octadec-9-enoic acid with 2,3-dihydroxypropyl octadec-9-enoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of immobilized catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Octadec-9-enoyloxypropyl octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Octadec-9-enoyloxypropyl octadec-9-enoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.

    Medicine: Explored for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-Octadec-9-enoyloxypropyl octadec-9-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release octadec-9-enoic acid, which can modulate various signaling pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality allows for more versatile applications in various fields, particularly in the development of complex lipid-based systems .

Properties

Molecular Formula

C39H72O4

Molecular Weight

605.0 g/mol

IUPAC Name

2-octadec-9-enoyloxypropyl octadec-9-enoate

InChI

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3

InChI Key

UMHYVXGZRGOICM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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